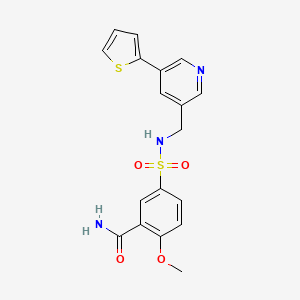

2-methoxy-5-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide

Description

2-methoxy-5-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy and sulfamoyl groups, along with a thiophenyl-pyridinyl moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Properties

IUPAC Name |

2-methoxy-5-[(5-thiophen-2-ylpyridin-3-yl)methylsulfamoyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S2/c1-25-16-5-4-14(8-15(16)18(19)22)27(23,24)21-10-12-7-13(11-20-9-12)17-3-2-6-26-17/h2-9,11,21H,10H2,1H3,(H2,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGMCTSYYDEWDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

Formation of the Pyridinyl-Thiophenyl Intermediate: This step involves the coupling of a thiophene derivative with a pyridine derivative under conditions such as Suzuki-Miyaura coupling, which employs palladium catalysts and boronic acids.

Sulfamoylation: The intermediate is then reacted with a sulfonamide derivative to introduce the sulfamoyl group.

Methoxylation and Benzamide Formation: Finally, the methoxy group is introduced, and the benzamide core is formed through amidation reactions involving amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide can undergo various chemical reactions, including:

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

Reduction: Reagents such as LiAlH4 or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, alcohols) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-methoxy-5-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-5-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

2-methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline: Another methoxy-substituted benzamide with different substituents.

N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: A compound with similar sulfonamide and pyridine features but different overall structure.

Uniqueness

2-methoxy-5-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide is unique due to its combination of a methoxy group, a sulfamoyl group, and a thiophenyl-pyridinyl moiety, which confer specific chemical and biological properties that are not found in other similar compounds .

Biological Activity

2-Methoxy-5-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzamide core with methoxy and sulfamoyl substitutions, as well as a thiophenyl-pyridinyl moiety, which may influence its interaction with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of intermediates through reactions such as Suzuki-Miyaura coupling and sulfamoylation. The final product is obtained through methoxylation and amidation reactions involving suitable amines and carboxylic acid derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can lead to inhibition or modulation of biochemical pathways relevant in various diseases, including cancer and inflammatory conditions .

Anticancer Activity

Recent studies have indicated that benzamide derivatives exhibit significant anticancer properties. For instance, related compounds have shown IC50 values in the range of 3.0 µM to 22.54 µM against various cancer cell lines, including MCF-7 and A549 cells. These values suggest that the compound may possess comparable efficacy to established anticancer drugs like doxorubicin .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. For example, sulfamoyl-benzamides have demonstrated selective inhibition against human NTPDases, with some derivatives showing sub-micromolar IC50 values (e.g., 0.28 µM for NTPDase8) . This suggests that the compound may be useful in therapeutic applications targeting nucleotide metabolism.

Case Studies

- Anticancer Studies : A series of sulfamoyl-benzamide derivatives were tested against several human cancer cell lines. One notable derivative exhibited an IC50 value of 4.53 µM against the A549 cell line, indicating strong antiproliferative effects .

- Enzyme Interaction Studies : Molecular docking studies revealed significant interactions between the compound and the active sites of target enzymes, suggesting a robust mechanism for inhibition .

Data Tables

| Biological Activity | IC50 Value (µM) | Target |

|---|---|---|

| Anticancer (MCF-7) | 4.53 | Breast Cancer |

| Anticancer (A549) | 3.0 | Lung Cancer |

| NTPDase Inhibition | 0.28 | NTPDase8 |

| NTPDase Inhibition | 2.88 | NTPDase1 |

Q & A

Basic Synthesis and Characterization

Question: What are the critical steps and challenges in synthesizing 2-methoxy-5-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide? Answer: The synthesis involves three key stages:

Sulfamoyl Group Introduction : Reacting 5-amino-2-methoxybenzoic acid with chlorosulfonic acid under anhydrous conditions to form the sulfamoyl intermediate (87% yield) .

Pyridine-Thiophene Moiety Coupling : Coupling the sulfamoyl intermediate with (5-(thiophen-2-yl)pyridin-3-yl)methanamine via carbodiimide-mediated amidation (e.g., HATU or EDCI) in THF/H2O (2:1) at room temperature (45–93% yield) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Challenges : Low yields in the coupling step due to steric hindrance; optimize using microwave-assisted synthesis (e.g., 100°C, 30 min) .

Basic Analytical Characterization

Question: Which analytical techniques are essential for confirming the structure and purity of this compound? Answer:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to verify the sulfamoyl group (δ 3.3–3.5 ppm for SO2NH) and thiophene protons (δ 7.2–7.4 ppm) .

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to confirm purity (>98%) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M+H]<sup>+</sup> ~462.1 g/mol) .

Advanced Structure-Activity Relationship (SAR) Studies

Question: How can researchers systematically investigate the impact of structural modifications on biological activity? Answer:

- Modify Substituents :

- Assay Design :

- Use kinase inhibition assays (e.g., RAF kinases) to evaluate IC50 shifts .

- Pair with molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity .

Key Finding : The thiophene-pyridine moiety enhances π-π stacking with hydrophobic kinase pockets, while the methoxy group improves solubility .

Advanced Mechanistic Studies

Question: How can researchers identify the biological targets and mechanisms of action for this compound? Answer:

- Target Identification :

- Mechanistic Profiling :

Advanced Data Contradiction Analysis

Question: How should researchers resolve contradictions between in vitro potency and in vivo efficacy data? Answer:

- Pharmacokinetic Optimization :

- Model Validation :

Advanced Computational Modeling

Question: What computational strategies can predict the compound’s interaction with novel targets? Answer:

- Molecular Dynamics (MD) Simulations :

- QSAR Modeling :

Advanced Stability and Selectivity

Question: How can researchers improve the compound’s metabolic stability and kinase selectivity? Answer:

- Metabolic Stability :

- Selectivity Profiling :

Advanced Toxicity Profiling

Question: What methodologies assess the compound’s toxicity in preclinical models? Answer:

- In Vitro Toxicity :

- Measure IC50 in human hepatocytes (e.g., HepG2 cells) to predict liver toxicity .

- In Vivo Safety :

- Cardiotoxicity Screening :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.